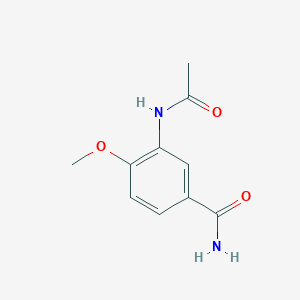

3-acetamido-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-acetamido-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)12-8-5-7(10(11)14)3-4-9(8)15-2/h3-5H,1-2H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIRIGKAYCQYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-acetamido-4-methoxybenzamide can be synthesized starting from 3-amino-4-methoxybenzoic acid. The synthetic route involves the acetylation of the amino group using acetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamido group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium on carbon.

Major Products

Oxidation: 3-acetamido-4-hydroxybenzamide.

Reduction: 3-acetamido-4-methoxybenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-acetamido-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its neurotropic characteristics.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-acetamido-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as poly [ADP-ribose] polymerase, which plays a role in DNA repair. This inhibition can lead to the accumulation of DNA damage in cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of benzamide derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Synthetic Accessibility: The synthesis of this compound likely involves multi-step reactions, as seen in the preparation of Agent L1 (a structurally complex benzamide derivative). Key steps include nucleophilic substitution (e.g., methoxy group introduction) and acetylation . In contrast, 4-acetamido-3-bromoacetophenone is synthesized via halogenation, which introduces steric and electronic effects that alter reactivity .

N-(3-Amino-4-methoxyphenyl)acetamide’s amino group may confer reactivity but also instability, limiting its therapeutic utility without further modification .

Physicochemical Properties :

- The methoxy group in the 4-position enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .

- Hydroxy or carboxy groups (e.g., in methyl 4-acetamido-2-hydroxybenzoate) increase aqueous solubility, favoring renal excretion over tissue accumulation .

Challenges and Limitations

- Limited Direct Data: Most evidence discusses analogs rather than this compound itself, requiring extrapolation from structural trends.

- Stereochemical Uncertainty : For example, acetamido sugars in thymidine diphosphate derivatives () highlight the importance of stereochemistry, which is unaddressed in current benzamide studies.

Q & A

Q. What are the established synthetic routes for 3-acetamido-4-methoxybenzamide, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves amidation or acetylation of precursor benzamides. A common approach includes reacting 4-methoxybenzamide derivatives with acetylating agents (e.g., acetic anhydride) under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include:

- Temperature : Optimal yields are achieved at reflux (~78°C for ethanol).

- Catalyst : Glacial acetic acid improves reaction kinetics by protonating intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .

Side reactions like over-acetylation can be mitigated by controlling stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, with methoxy groups at δ ~3.8 ppm and acetamido methyl at δ 2.1 ppm .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, while fragmentation patterns confirm substituent positions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate common side reactions during the acetylation of 4-methoxybenzamide derivatives?

- Methodological Answer :

- Side Reactions : Over-acetylation or hydrolysis of methoxy groups.

- Optimization Strategies :

- Use protective groups (e.g., silyl ethers) for methoxy moieties during acetylation .

- Employ low-temperature acetylation (0–5°C) to reduce kinetic side products .

- Monitor reaction progress via TLC or in-situ NMR to terminate reactions at optimal conversion .

Q. What computational strategies are effective in predicting the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The acetamido group’s hydrogen-bonding potential is critical for binding .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

- Retrosynthesis AI Tools : Predict feasible modifications (e.g., nitro → amine reduction) to enhance activity .

Q. How should contradictory results in the compound’s biological activity be resolved across different assay systems?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Orthogonal Assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) alongside fluorometric assays .

- Meta-Analysis : Compare data across studies with standardized metrics (e.g., IC50 normalized to protein content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.